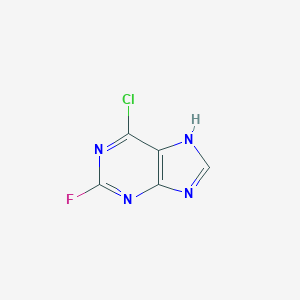

6-Chloro-2-fluoropurine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-2-fluoro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRIYCIDCQDGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415330 | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-29-2 | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001651292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03520 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1651-29-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-2-fluoropurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2-FLUOROPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 6-Chloro-2-fluoropurine from 2-amino-6-chloropurine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-chloro-2-fluoropurine from 2-amino-6-chloropurine, a critical transformation for the development of purine-based therapeutics. The core of this process lies in the Balz-Schiemann reaction, a robust method for the introduction of fluorine into aromatic systems. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of the quantitative data associated with the synthesis.

Reaction Overview

The conversion of 2-amino-6-chloropurine to this compound is achieved through a diazotization reaction followed by fluorination, commonly known as the Balz-Schiemann reaction.[1][2] In this process, the primary aromatic amine group at the 2-position of the purine ring is transformed into a diazonium salt intermediate. This is typically accomplished by treating the starting material with a nitrite source, such as sodium nitrite, in the presence of a strong acid. The subsequent introduction of a fluoride source, classically tetrafluoroboric acid (HBF4), leads to the formation of a diazonium tetrafluoroborate salt.[1] Gentle heating of this intermediate salt then promotes the elimination of nitrogen gas and boron trifluoride, resulting in the desired this compound.[1] Nonaqueous diazotization methods have also been reported as an alternative approach.[3][4]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound from 2-amino-6-chloropurine.

Materials:

-

2-amino-6-chloro-9H-purine

-

Sodium nitrite (NaNO2)

-

48% Tetrafluoroboric acid (HBF4) aqueous solution

-

50% Sodium hydroxide (NaOH) aqueous solution

-

Dichloromethane

-

Methanol

-

Silica gel for column chromatography

Procedure: [5]

-

A suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) is prepared in a suitable reaction vessel and vigorously stirred while being cooled to -15 °C.

-

Slowly, a 0.3 M aqueous solution of sodium nitrite (200 mL, 60 mmol) is added dropwise to the cooled suspension.

-

Following the addition of the sodium nitrite solution, 120 mL of a 48% aqueous solution of tetrafluoroboric acid (0.92 mol) is added to the reaction mixture over a period of 75 minutes, while maintaining the low temperature.

-

The reaction mixture is then stirred at room temperature for 20 minutes, during which it should maintain a light yellow color.

-

The mixture is cooled again to -15 °C, and the pH is carefully adjusted to 6.0 by the addition of a 50% aqueous sodium hydroxide solution.

-

The aqueous solvent is removed under vacuum to yield an orange solid.

-

The crude product is purified by silica gel column chromatography using a 90:10 mixture of dichloromethane and methanol as the eluent. The product has a reported Rf value of 0.50 in this solvent system.

-

The fractions containing the desired product are collected and the solvent is evaporated to yield 6-chloro-2-fluoro-9H-purine as a white solid.

Quantitative Data

The following table summarizes the key quantitative data associated with the described synthesis.

| Parameter | Value | Reference |

| Starting Material | 2-amino-6-chloro-9H-purine | [5] |

| Molar Mass of Starting Material | 169.57 g/mol | |

| Amount of Starting Material | 6.0 g (35.4 mmol) | [5] |

| Reagent 1 | 0.3 M Sodium Nitrite (aq) | [5] |

| Volume of Reagent 1 | 200 mL (60 mmol) | [5] |

| Reagent 2 | 48% Tetrafluoroboric Acid (aq) | [5] |

| Volume of Reagent 2 | 120 mL (0.92 mol) | [5] |

| Final Product | 6-chloro-2-fluoro-9H-purine | [5] |

| Molar Mass of Final Product | 172.55 g/mol | |

| Yield | 3.0 g | [5] |

| Percentage Yield | 49.1% | [5] |

| Physical Appearance | White Solid | [5] |

| Melting Point | 162-163 °C | [6] |

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Schiemann Reaction [drugfuture.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nucleic acid related compounds. 118. Nonaqueous diazotization of aminopurine derivatives. Convenient access to 6-halo- and 2,6-dihalopurine nucleosides and 2'-deoxynucleosides with acyl or silyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1651-29-2 [chemicalbook.com]

- 6. This compound | CAS#:1651-29-2 | Chemsrc [chemsrc.com]

The Synthetic Heart of Kinase Inhibition: A Technical Guide to the Role and Action of the 6-Chloro-2-fluoropurine Scaffold

For Immediate Release

A Deep Dive into the 6-Chloro-2-fluoropurine Scaffold: From Synthetic Versatility to Potent Kinase Inhibition

This technical guide offers an in-depth exploration of this compound, a key heterocyclic compound in the development of potent and selective kinase inhibitors. While not typically an inhibitor in its own right, this purine derivative serves as a critical and versatile scaffold. Its strategic placement of reactive chloro and fluoro moieties provides medicinal chemists with a powerful tool for synthesizing a diverse range of kinase-targeting therapeutics. This document will elucidate the mechanism of action of purine-based kinase inhibitors, detail the synthetic utility of the this compound core, present quantitative data for its derivatives, outline key experimental protocols, and visualize the underlying scientific principles.

The Purine Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases, fundamental regulators of cellular processes, utilize adenosine triphosphate (ATP) as a phosphate donor. The purine ring of ATP is the structural inspiration for a vast class of kinase inhibitors. These inhibitors, including those derived from this compound, are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.

The general mechanism involves the purine analog occupying the adenine-binding pocket of the kinase. Specific hydrogen bonds are often formed with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of ATP, effectively blocking the enzyme's catalytic activity and interrupting downstream signaling pathways. The substituents at various positions on the purine ring are tailored to enhance potency and selectivity for the target kinase.

Caption: ATP-Competitive Kinase Inhibition by a Purine Analog.

Synthetic Utility of this compound

The chemical architecture of this compound makes it an ideal starting material for combinatorial chemistry approaches in kinase inhibitor synthesis. The chlorine atom at the C6 position and the fluorine atom at the C2 position are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of a wide variety of functional groups to probe the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

For instance, the C6-chloro group is readily displaced by alkoxides, leading to the formation of 6-alkoxypurine derivatives. These derivatives have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs).[1][2] The C2-fluoro group can subsequently be substituted with various amines, further diversifying the chemical space of the synthesized inhibitor library.

Caption: Synthetic Pathway for Kinase Inhibitors from this compound.

Quantitative Analysis of this compound Derivatives

While direct and extensive inhibitory data for this compound is not widely published, its derivatives have been shown to be potent inhibitors of several kinases, particularly CDKs. The following table summarizes the inhibitory concentrations (IC50) of representative kinase inhibitors synthesized using the this compound scaffold.

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 6-Alkoxy-2-aminopurines | CDK2 | Varies with substituents | [1][2] |

| 2-Arylaminopurines | CDK2 | As low as 0.044 | [3] |

| 2,6,9-Trisubstituted purines | PfCDPK1 | Identified as hits in a screen | [4] |

Experimental Protocols

The characterization of kinase inhibitors derived from this compound involves a series of standardized experimental protocols.

Kinase Inhibition Assay (Example: CDK2)

A common method to determine the IC50 of a compound is a radiometric filter binding assay.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing ATP (with a spike of radiolabeled [γ-³³P]ATP), a kinase substrate (e.g., Histone H1 for CDK2), and the purified kinase enzyme (e.g., CDK2/Cyclin A).

-

Inhibitor Addition: The test compound (dissolved in DMSO) is added to the reaction mixture at varying concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Termination and Separation: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper. The filter is washed to remove unincorporated [γ-³³P]ATP.

-

Quantification: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO alone), and the IC50 value is determined by fitting the data to a dose-response curve.

Caption: Workflow for a Radiometric Kinase Inhibition Assay.

Chemical Synthesis (Example: Synthesis of a 6-Alkoxypurine)

-

Reactant Preparation: Sodium metal is dissolved in the desired alcohol (ROH) under an inert atmosphere to generate the sodium alkoxide (NaOR).

-

Reaction: this compound is added to the alkoxide solution.

-

Heating: The reaction mixture is heated to reflux for several hours.

-

Workup: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the 6-alkoxy-2-fluoropurine product.

Conclusion

This compound stands as a cornerstone in the synthesis of a multitude of purine-based kinase inhibitors. Its value lies not in its intrinsic inhibitory activity but in its synthetic tractability, which allows for the creation of diverse and highly potent molecules. By understanding the principles of ATP-competitive inhibition and leveraging the reactivity of the this compound scaffold, researchers can continue to develop novel therapeutics targeting the kinome for a range of diseases, from cancer to parasitic infections. The methodologies and data presented in this guide provide a framework for the continued exploration and application of this important chemical entity in drug discovery.

References

- 1. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gene expression signatures and small-molecule compounds link a protein kinase to Plasmodium falciparum motility - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 6-Chloro-2-fluoropurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoropurine is a synthetic purine derivative with significant potential in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its application. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound, this paper presents predicted data based on the analysis of structurally similar compounds, namely 6-chloropurine and 2-fluoropyridine. This guide also outlines the standard experimental protocols for acquiring such data and illustrates the analytical workflow and conceptual relationships between different spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known data for 6-chloropurine and 2-fluoropyridine, and general principles of NMR and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-8 | 8.5 - 8.8 | Singlet (s) | N/A |

| N-H | 13.0 - 14.0 | Broad Singlet (br s) | N/A |

Note: The N-H proton chemical shift is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) |

| C-2 | 158 - 162 | Doublet (d) | 200 - 250 |

| C-4 | 150 - 154 | Singlet (s) | N/A |

| C-5 | 128 - 132 | Singlet (s) | N/A |

| C-6 | 151 - 155 | Singlet (s) | N/A |

| C-8 | 145 - 149 | Singlet (s) | N/A |

Note: The C-2 signal is expected to show a large one-bond coupling to the adjacent fluorine atom.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -70 to -90 | Singlet (s) |

Note: The chemical shift is referenced to CFCl₃. The exact shift can be influenced by the solvent.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 172.0 | Molecular ion (for the ³⁵Cl isotope) |

| [M+2]⁺ | 174.0 | Isotope peak for the ³⁷Cl isotope (approx. 32% of [M]⁺ intensity) |

| [M-Cl]⁺ | 137.0 | Loss of a chlorine radical |

| [M-F]⁺ | 153.0 | Loss of a fluorine radical |

| [M-HCN]⁺ | 145.0 | Loss of hydrogen cyanide from the purine ring |

Note: The fragmentation pattern can vary significantly depending on the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for purine derivatives due to its high solubilizing power.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).

-

-

¹⁹F NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: -50 to -150 ppm (can be adjusted based on initial findings).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 64-256. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.[1][2]

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The choice of solvent will depend on the ionization technique. For Electrospray Ionization (ESI), a polar protic solvent is preferred.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Method:

-

Electron Impact (EI): This is a "hard" ionization technique that can provide detailed fragmentation patterns, which is useful for structural elucidation. However, the molecular ion may be weak or absent.[3]

-

Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation.[4] This would be a good choice for confirming the molecular weight.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, typically used for larger molecules, but can be applied to small molecules as well.[3]

-

-

Mass Analyzer Settings:

-

Mass Range: Scan a range of m/z values that includes the expected molecular weight (e.g., m/z 50-500).

-

Polarity: Positive ion mode is typically used for purine derivatives.

-

Collision Energy (for MS/MS): If fragmentation analysis is desired, a range of collision energies should be applied to induce fragmentation of the parent ion.

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques.

Caption: Workflow for Spectroscopic Data Analysis.

Caption: Relationship Between Spectroscopic Techniques.

References

Navigating the Challenges of 6-Chloro-2-fluoropurine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Chloro-2-fluoropurine, a crucial heterocyclic building block in the synthesis of various biologically active compounds. Understanding its behavior in different solvents and under various conditions is paramount for successful drug discovery and development, ensuring reliable experimental outcomes and the integrity of synthesized molecules.

Core Physical and Chemical Properties

This compound is a white to light yellow or green crystalline powder. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂ClFN₄ | [1] |

| Molecular Weight | 172.55 g/mol | [1][2] |

| Melting Point | 157-162 °C | [2] |

| Appearance | White to Light yellow to Green powder to crystal | |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative data and information on related purine analogs provide valuable insights into its solubility characteristics.

Qualitative Solubility Data

Based on available information, this compound is generally soluble in polar aprotic solvents. The solubility of the related compound, 6-chloropurine, offers a comparative reference.

| Solvent | This compound Solubility | 6-Chloropurine Solubility |

| Dimethylformamide (DMF) | Soluble | ~10 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~10 mg/mL[3] |

| Ethanol | Soluble | - |

| Water | - | 2.5 mg/mL (requires sonication)[4] |

Note: The solubility of this compound in DMF and Ethanol is stated as "soluble" in some technical documents without a specific concentration. Further experimental determination is required for quantitative values.

Factors Influencing Solubility

The solubility of purine analogs like this compound can be significantly influenced by several factors:

-

pH: The pH of aqueous solutions can impact the ionization state of the purine ring, thereby affecting its solubility.

-

Temperature: Generally, solubility increases with temperature, although this relationship should be determined experimentally for specific solvents.

-

Co-solvents: The use of co-solvents can enhance the solubility of poorly soluble compounds. For instance, mixtures of DMSO and aqueous buffers are commonly used in biological assays.

-

Presence of Salts: The ionic strength of the solution can influence solubility.

Stability of this compound

The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses or biological assays. While specific degradation pathways for this compound are not well-established in the literature, understanding its potential for hydrolysis, thermal decomposition, and photodegradation is essential.

Forced degradation studies are the standard approach to evaluate the stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[5][6][7]

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under stress conditions may include:

-

Hydrolysis: The chloro and fluoro substituents on the purine ring are susceptible to hydrolysis, particularly at non-neutral pH. The C-Cl bond is generally more labile than the C-F bond.[8][9][10] Hydrolysis could lead to the formation of hydroxy- or oxo-purine derivatives.

-

Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to ring-opened products or N-oxides.

-

Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for many heterocyclic compounds.

-

Thermal Degradation: High temperatures can lead to decomposition of the molecule.[11]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data on the solubility and stability of this compound. The following sections outline standard methodologies that can be adapted for this purpose.

Protocol for Determining Equilibrium Solubility

This protocol describes a method to determine the equilibrium solubility of this compound in various solvents using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm) compatible with the solvent.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound. A standard calibration curve should be used for accurate quantification.

Protocol for Stability Testing using HPLC

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

Caption: Workflow for Forced Degradation Stability Study.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Add the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Add the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution to a light source according to ICH Q1B guidelines.

-

-

Time-Point Analysis: At specified time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Data Evaluation: Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products. The percentage of degradation can be calculated.

-

Degradant Identification: For significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to elucidate their structures.

Signaling Pathways and Biological Context

While this compound is a key intermediate in the synthesis of compounds targeting various biological pathways, information on its direct interaction with specific signaling pathways is limited. Its derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and as antiviral agents, suggesting that the purine scaffold is crucial for interaction with ATP-binding sites in kinases and polymerases.[12] The stability and solubility of this compound are therefore critical for the successful synthesis and biological evaluation of these more complex molecules.

Caption: Role of this compound in Drug Discovery.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While some qualitative data is available, there is a clear need for more comprehensive, quantitative studies to fully characterize these critical properties. The experimental protocols outlined herein offer a systematic approach for researchers to generate this valuable data, leading to more robust and reproducible scientific outcomes in the development of novel therapeutics. The provided workflows and logical diagrams serve as a visual aid to streamline these experimental processes.

References

- 1. This compound | C5H2ClFN4 | CID 5287914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 1651-29-2 [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. biopharminternational.com [biopharminternational.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. researchgate.net [researchgate.net]

- 9. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. This compound | 1651-29-2 [chemicalbook.com]

CAS number 1651-29-2 properties and hazards

An In-depth Technical Guide to the Properties and Hazards of 6-Chloro-2-fluoropurine (CAS: 1651-29-2)

This guide provides a comprehensive overview of the chemical and physical properties, biological activities, and associated hazards of this compound. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is a purine derivative with the CAS number 1651-29-2.[1] Its structure is characterized by a purine core with a chlorine atom at the 6-position and a fluorine atom at the 2-position.[1] This substitution pattern makes it a valuable building block in medicinal chemistry.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂ClFN₄ | [3] |

| Molecular Weight | 172.55 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 157-162 °C | |

| Storage Temperature | 2-8°C | |

| InChI | 1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | [3] |

| InChIKey | UNRIYCIDCQDGQE-UHFFFAOYSA-N | [3] |

| SMILES | Fc1nc(Cl)c2nc[nH]c2n1 |

Biological Activity and Applications

This compound is a biochemical reagent utilized in the synthesis of various biologically active compounds.[4][5] Its ability to mimic natural purines allows it to interfere with nucleic acid synthesis, making it a compound of interest in the development of antiviral and anticancer agents.[1][2]

Key applications include:

-

Antiviral Agents: It has been used in the synthesis of purine nucleosides that show activity against HIV-1 and hepatitis B virus (HBV) in vitro.[6] It is also a reagent in the synthesis of nucleoside analogues with potential as antiviral agents, including those with anti-HCMV (human cytomegalovirus) properties.[6]

-

Anticancer Agents: The compound is a precursor in the synthesis of purine nucleosides designed to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[6][7]

-

Biochemical Research: It serves as a tool in studies aimed at understanding purine metabolism and its role in various biological processes.[2]

Synthesis

A general synthetic route to this compound involves the diazotization of 2-amino-6-chloropurine.[6]

Experimental Protocol: Synthesis of this compound from 2-amino-6-chloropurine [6]

-

A suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) is vigorously stirred and cooled to -15 °C.

-

A 0.3 M aqueous solution of sodium nitrite (NaNO₂) (200 mL, 60 mmol) is added dropwise to the suspension.

-

Subsequently, 120 mL of 48% aqueous tetrafluoroboric acid (HBF₄) (0.92 mol) is added over a period of 75 minutes.

-

The reaction mixture is stirred at room temperature for 20 minutes, during which it maintains a light yellow color.

-

The mixture is then cooled again to -15 °C.

-

The reaction is neutralized to a pH of 6.0 by the addition of a 50% aqueous solution of sodium hydroxide (NaOH).

Caption: Synthetic workflow for this compound.

Hazards and Safety Information

This compound is classified as a hazardous substance.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | GHS Code | Description | Source |

| Acute toxicity, oral | H302 | Harmful if swallowed | [3] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [3] |

| Serious eye damage/eye irritation | H318 | Causes serious eye damage | [3] |

| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [3] |

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95, US).

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C.

Caption: Hazard and safety summary for this compound.

Appendix: Information on 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-67-1)

While the primary focus of this document is CAS number 1651-29-2, the following information is provided for 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-67-1) for clarification.

This compound is a cyclopropane derivative.[8] Cyclopropane derivatives are known to exhibit a range of biological activities, including insecticidal, herbicidal, anti-HBV, antitumor, and fungicidal properties.[8] A related compound, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, has shown weak activity against the KARI enzyme of Escherichia coli.[8]

Table 3: Chemical and Physical Properties of 1-(4-Bromophenyl)cyclopropanecarbonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [9][10] |

| Molecular Weight | 222.08 g/mol | [9] |

| Appearance | Solid | |

| Melting Point | 84 °C | [10] |

| Boiling Point | 321.4±35.0 °C (Predicted) | [10] |

| Density | 1.53 g/cm³ | [10] |

| Flash Point | 148.2±25.9 °C | [10] |

Table 4: GHS Hazard Classification for 1-(4-Bromophenyl)cyclopropanecarbonitrile

| Hazard Class | GHS Code | Description | Source |

| Acute toxicity, oral | H302 | Harmful if swallowed | [9] |

| Acute toxicity, dermal | H312 | Harmful in contact with skin | [9] |

| Acute toxicity, inhalation | H332 | Harmful if inhaled | [9] |

| Skin corrosion/irritation | H315 | Causes skin irritation | [9] |

| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [9] |

References

- 1. CAS 1651-29-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H2ClFN4 | CID 5287914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1651-29-2 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 1651-29-2 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

The Advent of Fluorinated Purine Analogs: A Technical Guide to Their Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into purine nucleoside scaffolds has marked a pivotal advancement in the development of potent antiviral and anticancer agents. This technical guide provides an in-depth exploration of the discovery, historical evolution, and key experimental methodologies related to fluorinated purine analogs. It aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

A Legacy of Rational Drug Design: The Genesis of Purine Analogs

The journey of purine analogs as therapeutic agents is intrinsically linked to the pioneering work of Gertrude Elion and George Hitchings at the Burroughs Wellcome Company.[1][2][3] In the mid-20th century, they championed a revolutionary approach termed "rational drug design."[2] Instead of the prevailing method of random screening, their strategy focused on understanding the fundamental biochemical differences between normal and pathological cells to design molecules that could selectively interfere with the metabolic processes of cancer cells and microbes.[1][2]

Their research centered on purines, the essential building blocks of DNA and RNA.[2] The central hypothesis was that by creating structural analogs of natural purines, they could deceive the cellular machinery, leading to the inhibition of nucleic acid synthesis and, consequently, halting cell proliferation.[2] This innovative approach led to the synthesis of the first generation of purine analogs, including 6-mercaptopurine (6-MP) and thioguanine, which proved effective in treating leukemia.[1][4] These early successes laid the groundwork for the future development of more sophisticated analogs, including those incorporating fluorine.

The Fluorine Advantage: Enhancing Therapeutic Potential

The introduction of fluorine into drug molecules, a practice that gained significant traction in the latter half of the 20th century, offered several key advantages. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. Furthermore, the strength of the carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation. These properties collectively contribute to improved pharmacokinetic profiles and enhanced biological activity.

Key Milestones in the Development of Fluorinated Purine Analogs

| Year | Key Development | Significance |

| 1950s | The pioneering work of Gertrude Elion and George Hitchings establishes the principle of rational drug design with the development of non-fluorinated purine analogs like 6-mercaptopurine and thioguanine.[1][3] | This laid the conceptual foundation for the development of all subsequent nucleoside analogs, including fluorinated versions. |

| 1968 | John A. Montgomery and his team at the Southern Research Institute synthesize fludarabine (2-fluoro-ara-A). | This marked a significant milestone as one of the first and most successful fluorinated purine analogs, demonstrating the potential of fluorine substitution. |

| 1980s | Fludarabine undergoes extensive clinical trials, showing significant efficacy in the treatment of chronic lymphocytic leukemia (CLL).[5] | This validated the therapeutic potential of fluorinated purine analogs in oncology. |

| 1991 | The U.S. Food and Drug Administration (FDA) approves fludarabine for the treatment of B-cell chronic lymphocytic leukemia. | This was the first regulatory approval of a fluorinated purine analog, paving the way for further research and development in this area. |

| 2004 | The FDA approves clofarabine for the treatment of pediatric acute lymphoblastic leukemia (ALL).[6] | Clofarabine, a second-generation fluorinated purine analog, offered an improved therapeutic profile and expanded the application of these drugs. |

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro cytotoxic and antiviral activities of key fluorinated purine analogs.

Table 1: Anticancer Activity of Fluorinated Purine Analogs (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Fludarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 | [7] |

| Fludarabine | HL-60 | Acute Promyelocytic Leukemia | 0.12 | [7] |

| Clofarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 | [7] |

| Clofarabine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [7] |

| 2'-Deoxy-2'-fluoroguanosine | Madin-Darby canine kidney | N/A (Cytotoxicity) | >100 | [5] |

| 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside | Madin-Darby canine kidney | N/A (Cytotoxicity) | 120 | [5] |

Table 2: Antiviral Activity of Fluorinated Purine Analogs (EC50 Values)

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 2'-Deoxy-2'-fluoroguanosine | Influenza A | Madin-Darby canine kidney | 15-23 | [5] |

| GRL-08513 | HIV-1 (Wild-type) | MT-2 | 0.0001 | [8] |

| GRL-08613 | HIV-1 (Wild-type) | MT-2 | 0.0001 | [8] |

| GRL-08513 | HIV-2 (ROD) | MT-2 | 0.00047 | [8] |

| GRL-08613 | HIV-2 (ROD) | MT-2 | 0.0026 | [8] |

Core Experimental Protocols

Detailed methodologies for the synthesis of key fluorinated purine analogs are provided below.

Synthesis of Fludarabine Phosphate

The synthesis of fludarabine phosphate can be achieved through various routes. A common laboratory-scale synthesis involves the following key steps:

-

Glycosylation: Reaction of a protected 2-fluoroadenine with a protected arabinofuranosyl halide.

-

Deprotection: Removal of the protecting groups from the sugar and purine moieties.

-

Phosphorylation: Introduction of the phosphate group at the 5' position.

Detailed Protocol (based on enzymatic synthesis): [9]

-

Step 1: Enzymatic Synthesis of Fludarabine.

-

A solution of KH2PO4 is prepared in water and the pH is adjusted to 7 with KOH.

-

2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil (Ara-U) are added to the solution.

-

A cell culture of Enterobacter aerogenes (EBA) is added as a source of nucleoside phosphorylases.

-

The mixture is stirred at an elevated temperature (e.g., 60°C) for 24-26 hours, maintaining the pH at 7.

-

The reaction is monitored by HPLC. Upon completion, the cell material is removed by dialysis.

-

Crude fludarabine crystallizes from the cooled solution.

-

-

Step 2: Purification via Acetylation and Deacetylation.

-

The crude fludarabine is dissolved in acetic anhydride and heated to complete the acetylation of the hydroxyl groups.

-

The resulting triacetyl-fludarabine is crystallized from water.

-

The purified triacetyl-fludarabine is then hydrolyzed back to fludarabine using a mixture of methanol and ammonium hydroxide.

-

-

Step 3: Phosphorylation.

-

Anhydrous fludarabine is added to a cold solution of phosphorous oxychloride in triethylphosphate.

-

The reaction is maintained at a low temperature (e.g., -10°C) until phosphorylation is complete.

-

The reaction is quenched with cold water, and the fludarabine phosphate is extracted and purified.

-

Synthesis of Clofarabine

The synthesis of clofarabine often involves the coupling of a protected 2-chloroadenine with a fluorinated sugar derivative.

Detailed Protocol (based on a multi-step chemical synthesis): [10][11]

-

Step 1: Preparation of the Fluorinated Sugar Intermediate.

-

Starting from a suitable protected ribofuranose, a multi-step process is employed to introduce the fluorine atom at the 2'-position with the correct stereochemistry. This often involves the formation of an epoxide followed by ring-opening with a fluoride source.

-

-

Step 2: Glycosylation.

-

The protected fluorinated sugar, typically as a bromo- or chloro-sugar, is coupled with a protected 2-chloroadenine derivative in the presence of a suitable base (e.g., potassium tert-butoxide) and solvent system.[11]

-

-

Step 3: Deprotection.

-

The protecting groups on the sugar and purine moieties are removed. For example, benzoyl groups can be removed using sodium methoxide in methanol.[10]

-

-

Step 4: Purification.

-

The final product, clofarabine, is purified by recrystallization from a suitable solvent like methanol.[10]

-

Mechanisms of Action and Signaling Pathways

Fluorinated purine analogs exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis.

Fludarabine's Mechanism of Action

Fludarabine is a prodrug that is dephosphorylated in the plasma to 2-fluoro-ara-A, which is then transported into cells and re-phosphorylated to its active triphosphate form, F-ara-ATP.[12] F-ara-ATP has multiple intracellular targets:

-

Inhibition of DNA Polymerases: F-ara-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases α, δ, and ε.[12] Its incorporation leads to chain termination.[12]

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. F-ara-ATP inhibits ribonucleotide reductase, leading to a depletion of the dNTP pool.[12]

-

Inhibition of DNA Primase and DNA Ligase I: These enzymes are essential for DNA replication and repair.[12]

-

Induction of Apoptosis: The accumulation of DNA damage and the disruption of DNA synthesis trigger programmed cell death (apoptosis).[13]

Caption: Mechanism of action of Fludarabine.

Clofarabine's Signaling Pathways

Clofarabine, a second-generation analog, shares a similar mechanism of inhibiting DNA synthesis but also engages other signaling pathways.[14]

-

DNA Damage Response: Clofarabine incorporation into DNA leads to stalled replication forks and DNA strand breaks, activating DNA damage response pathways, including the ATM pathway.[15]

-

p53 and STING Pathway: Clofarabine has been shown to induce the interaction of p53 with STING, activating a non-canonical STING-NF-κB pathway.[16] This leads to the expression of genes involved in apoptosis (BAX), pyroptosis, and immunogenic cell death (CCL5, CXCL10, HLAs).[16]

-

CD99 Signaling: In some cancer types like glioblastoma, clofarabine's antiproliferative effects may be mediated through the CD99 signaling pathway.[14]

Caption: Signaling pathways affected by Clofarabine.

Conclusion

The discovery and development of fluorinated purine analogs represent a triumph of rational drug design, building upon the foundational work of pioneers like Elion and Hitchings. The strategic incorporation of fluorine has yielded compounds with enhanced metabolic stability and potent anticancer and antiviral activities. A thorough understanding of their historical development, synthesis, and complex mechanisms of action is crucial for the continued innovation of this important class of therapeutic agents. This guide provides a comprehensive overview to aid researchers in their efforts to develop the next generation of purine analog-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Gertrude Elion, Biochemist | Science History Institute [sciencehistory.org]

- 3. acs.org [acs.org]

- 4. Purine analogue - Wikipedia [en.wikipedia.org]

- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]

- 10. tdcommons.org [tdcommons.org]

- 11. researchgate.net [researchgate.net]

- 12. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 13. CN102911230A - Synthesis method of fludarabine - Google Patents [patents.google.com]

- 14. WO2015162175A1 - Method for the synthesis of clofarabine - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Fludarabine- (C2-methylhydroxyphosphoramide)- [anti-IGF-1R]: Synthesis and Selectively “Targeted”Anti-Neoplastic Cytotoxicity against Pulmonary Adenocarcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of 6-Chloro-2-fluoropurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoropurine is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its potential as a building block for various therapeutic agents. Understanding its electronic properties is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic properties of this compound. While specific experimental and extensive theoretical studies on this molecule are not widely published, this document outlines the established computational methodologies, presents illustrative data based on studies of analogous compounds, and offers a framework for future research. The content herein is intended to guide researchers in conducting their own in-silico analyses to unlock the therapeutic potential of this compound and its derivatives.

Introduction

Substituted purines are a cornerstone of modern pharmacology, forming the structural basis for a wide array of drugs targeting DNA replication, enzyme activity, and cellular signaling. This compound, with its distinct halogenation pattern, presents a unique electronic profile that can be exploited for targeted drug design. The presence of electron-withdrawing fluorine and chlorine atoms significantly influences the electron distribution within the purine ring system, thereby affecting its chemical reactivity and potential for non-covalent interactions.

Theoretical and computational chemistry provide powerful tools to elucidate these electronic characteristics at the molecular level. Methods such as Density Functional Theory (DFT) offer a practical and accurate means to calculate a range of electronic properties, including molecular orbital energies, electrostatic potential, and dipole moments. This guide will delve into these theoretical methodologies, providing a roadmap for the in-silico investigation of this compound.

Theoretical Methodologies

The in-silico characterization of the electronic properties of molecules like this compound predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy.

Computational Protocol: Density Functional Theory (DFT)

A typical DFT-based investigation of this compound would involve the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP, combined with a basis set such as 6-311++G(d,p) to provide a good description of the electronic structure.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Calculation of Electronic Properties: Using the optimized geometry, various electronic properties are calculated. These include:

-

Molecular Orbital Analysis: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and interactions with polar environments.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular and intermolecular bonding and charge transfer interactions.

-

The logical workflow for such a computational study can be visualized as follows:

Key Electronic Properties: An Illustrative Overview

In the absence of specific published data for this compound, this section presents a summary of the kind of quantitative data that would be obtained from the aforementioned theoretical studies. The values provided in the tables are illustrative and based on typical ranges observed for similar halogenated purine derivatives.

Molecular Orbital Energies

The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a measure of the molecule's excitability and chemical stability.

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value | Chemical Significance |

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | 0.19 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 | Propensity to accept electrons |

These descriptors are invaluable in predicting how this compound might behave in different chemical environments and in reactions with other molecules.

Molecular Electrostatic Potential (MEP)

The MEP map provides a color-coded visualization of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, one would expect negative potentials around the nitrogen atoms of the purine ring and positive potentials near the hydrogen atom.

The relationship between molecular properties and their implications for drug development can be summarized as follows:

Conclusion and Future Directions

This guide has outlined the theoretical framework for investigating the electronic properties of this compound. While specific research on this molecule is currently limited, the computational methodologies described here provide a clear path forward for researchers. By applying these techniques, it is possible to generate a detailed electronic profile of this compound, which can in turn guide its synthesis, modification, and evaluation as a potential therapeutic agent.

Future work should focus on performing these DFT calculations to obtain concrete data for this compound. Furthermore, experimental validation of the theoretical predictions, for instance through spectroscopic methods, would be invaluable. Such a combined theoretical and experimental approach will be crucial in fully harnessing the potential of this compound in the development of novel therapeutics.

6-Chloro-2-fluoropurine: A Versatile Heterocyclic Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoropurine is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its utility as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its unique substitution pattern, featuring a chlorine atom at the 6-position and a fluorine atom at the 2-position of the purine ring, allows for selective and sequential functionalization. This enables the generation of diverse chemical libraries for drug discovery programs. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₅H₂ClFN₄ |

| Molecular Weight | 172.55 g/mol |

| CAS Number | 1651-29-2 |

| Melting Point | 162-163 °C |

| Boiling Point | 553.2 °C |

| Density | 1.766 g/cm³ |

Applications in Medicinal Chemistry

The reactivity of the chlorine and fluorine substituents on the purine ring dictates the synthetic strategies for derivatization. The chlorine at the 6-position is more susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions compared to the fluorine at the 2-position. This differential reactivity allows for a stepwise approach to introduce various functionalities, making this compound an ideal starting material for creating libraries of substituted purines.

Cyclin-Dependent Kinase (CDK) Inhibitors

Dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been extensively used as a scaffold for the development of potent and selective CDK inhibitors.

A prominent class of CDK inhibitors derived from this compound are the 6-substituted-2-arylaminopurines. The synthesis typically involves an initial nucleophilic aromatic substitution (SNAr) at the 6-position, followed by a second SNAr or a cross-coupling reaction at the 2-position.

Quantitative Data: CDK Inhibitory Activity of 6-Substituted-2-arylaminopurines

The following table summarizes the in vitro inhibitory activity (IC₅₀) of a selection of 6-substituted-2-arylaminopurines against various cyclin-dependent kinases.

| Compound ID | 6-Substituent | 2-Substituent | CDK2 IC₅₀ (μM) | CDK1 IC₅₀ (μM) | CDK4 IC₅₀ (μM) | CDK7 IC₅₀ (μM) | CDK9 IC₅₀ (μM) |

| 1 | -H | 4-sulfamoylanilino | >100 | >100 | >100 | >100 | >100 |

| 2 | Cyclohexylmethoxy | 4-sulfamoylanilino | 0.005 | 0.250 | >100 | 0.830 | 0.210 |

| 3 | Phenyl | 4-sulfamoylanilino | 0.200 | 6.0 | >100 | >100 | >100 |

| 4 | [1,1'-biphenyl]-3-yl | 4-sulfamoylanilino | 0.044 | 86 | >100 | >100 | >100 |

Data compiled from multiple sources.

Another important class of CDK inhibitors synthesized from this compound are the 6-pyridylmethylaminopurines. These compounds have shown promising activity, particularly against CDK2, CDK7, and CDK9.

Quantitative Data: CDK Inhibitory Activity of 6-Pyridylmethylaminopurines

The table below presents the IC₅₀ values for a representative 6-pyridylmethylaminopurine derivative.

| Compound ID | CDK2/cyclin E IC₅₀ (nM) | CDK7/cyclin H IC₅₀ (μM) | CDK9/cyclin T IC₅₀ (μM) |

| αSβR-21 (CCT68127) | 30 | 1.3 | 0.11 |

Data from Wilson et al., 2011.[1]

Antiviral Agents

This compound also serves as a crucial building block for the synthesis of nucleoside and non-nucleoside analogs with antiviral properties. The purine core is a common feature in many antiviral drugs, and the ability to functionalize it at the 2- and 6-positions allows for the exploration of structure-activity relationships.

The versatility of the 6-chloropurine scaffold has been demonstrated in the development of nucleoside analogs with activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).

Quantitative Data: Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogues

The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of selected 6-chloropurine nucleoside analogs against SARS-CoV.

| Compound ID | Description | IC₅₀ (μM) | CC₅₀ (μM) |

| 1 | 6-Chloropurine riboside | 48.7 | >300 |

| 11 | 5'-Benzoyl-6-chloropurine riboside | 14.5 | >300 |

Data from a 2007 study on anti-SARS-CoV agents.[2]

Experimental Protocols

Synthesis of 6-Substituted-2-(4-sulfamoylanilino)purines

This protocol describes a general two-step synthesis of 6-substituted-2-(4-sulfamoylanilino)purines starting from this compound.

Step 1: Suzuki-Miyaura Cross-Coupling at the 6-Position

Caption: Suzuki-Miyaura coupling of this compound.

Procedure:

-

To a solution of this compound (1.0 eq) in toluene are added the respective arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

-

The reaction mixture is heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

The mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the 6-aryl-2-fluoropurine intermediate.

Step 2: Nucleophilic Aromatic Substitution at the 2-Position

Caption: SNAr reaction to install the 2-arylamino group.

Procedure:

-

A mixture of the 6-aryl-2-fluoropurine intermediate (1.0 eq), 4-aminobenzenesulfonamide (1.2 eq), and trifluoroacetic acid (TFA) (0.1 eq) in 2,2,2-trifluoroethanol (TFE) is heated at 80 °C.

-

The reaction is monitored by TLC until completion.

-

The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the final 6-aryl-2-(4-sulfamoylanilino)purine product.

Synthesis of 6-Chloropurine Riboside

This protocol outlines the synthesis of a 6-chloropurine nucleoside analog.

Caption: Synthesis of 6-chloropurine riboside.

Procedure:

-

A suspension of 2-amino-6-chloropurine (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile is treated with N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq).

-

The mixture is heated to reflux until a clear solution is obtained.

-

After cooling, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added, and the reaction is stirred at room temperature.

-

The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with an organic solvent.

-

The protected nucleoside is then deprotected using a solution of ammonia in methanol to give the final 6-chloropurine riboside.

Signaling Pathways and Mechanisms of Action

CDK Inhibition and Cell Cycle Control

This compound-derived CDK inhibitors primarily exert their effects by arresting the cell cycle. CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S transition and S-phase progression. Inhibition of CDK2 leads to the hypophosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 arrest.

Caption: Simplified signaling pathway of CDK2 inhibition.

Antiviral Mechanism of Action

The antiviral mechanism of purine analogs often involves their conversion to the corresponding nucleoside triphosphates within the host cell. These triphosphates can then act as competitive inhibitors or alternative substrates for viral polymerases. Incorporation of the analog into the growing viral DNA or RNA chain can lead to chain termination, thereby halting viral replication. The 6-chloropurine moiety is thought to play a role in the irreversible inhibition of target enzymes due to its electrophilic nature.

Caption: General mechanism of action for purine-based antiviral nucleosides.

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its differential reactivity at the 2- and 6-positions provides a robust platform for the synthesis of diverse libraries of purine derivatives. The successful development of potent CDK inhibitors and promising antiviral candidates highlights the significance of this scaffold in modern drug discovery. The detailed protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the purine core.

References

A Deep Dive into the Reactivity of C-Cl and C-F Bonds in 6-Chloro-2-fluoropurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2-fluoropurine is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active purine derivatives, which are integral to the development of novel therapeutics, including antiviral and anticancer agents. The differential reactivity of the chlorine and fluorine substituents on the purine ring is a critical aspect of its chemistry, enabling selective functionalization. This technical guide provides an in-depth analysis of the reactivity of the C-Cl and C-F bonds in this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles governing this reactivity, present quantitative data from key experiments, and provide detailed experimental protocols.

Core Concepts: Nucleophilic Aromatic Substitution (SNAr) in Purines

Nucleophilic aromatic substitution is a fundamental reaction in the modification of electron-deficient aromatic and heteroaromatic systems. The purine ring, being an electron-deficient heterocycle, is amenable to SNAr reactions. The presence of two halogen atoms in this compound further enhances the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the stability of the Meisenheimer complex. The stability of this intermediate is, in turn, affected by the electron-withdrawing or -donating nature of the substituents on the aromatic ring.

The Decisive Factor: Regioselectivity in this compound

A central question in the chemistry of this compound is the site of preferential nucleophilic attack. While the carbon-fluorine bond is inherently stronger than the carbon-chlorine bond, the reactivity in SNAr reactions is not solely dictated by bond strength. In the case of this compound, experimental evidence unequivocally demonstrates that nucleophilic substitution occurs preferentially and significantly faster at the C-6 position (C-Cl bond) than at the C-2 position (C-F bond) . This selectivity is attributed to the inherent electronic bias of the purine ring system.

The greater electrophilicity of the C-6 position makes it more susceptible to nucleophilic attack. This is a crucial aspect for synthetic chemists, as it allows for the selective modification of the C-6 position while leaving the C-2 fluorine atom intact for subsequent transformations.

Quantitative Analysis of Reactivity

The selective substitution at the C-6 position has been demonstrated with various nucleophiles. The following table summarizes the results of a key study on the reaction of this compound with an alkoxide nucleophile.

| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) | Reference |

| Cyclohexylmethanol / NaH | This compound | THF, 2.5 eq. alcohol, 3.0 eq. NaH, rt for 2h then reflux for 1h | 6-Cyclohexylmethoxy-2-fluoropurine | 75 | [1] |

It is important to note that prolonged reaction times or more forcing conditions can lead to di-substitution, where both the C-6 chlorine and the C-2 fluorine are replaced. This highlights the kinetic control that allows for selective mono-substitution at the C-6 position.

Experimental Protocols

Selective C-6 Alkoxylation of this compound

This protocol describes the selective substitution of the chlorine atom at the C-6 position with an alkoxide.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Cyclohexylmethanol

-

Acetic Acid (AcOH)

-

Methanol

-

Water

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (3.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the suspension for 10 minutes.

-

Slowly add cyclohexylmethanol (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2 hours.

-

Heat the reaction mixture to reflux for 1 hour.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Neutralize the mixture with acetic acid.

-

Remove the solvent under reduced pressure.

-

Re-dissolve the residue in a minimal amount of methanol and precipitate the product by the addition of water.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 6-cyclohexylmethoxy-2-fluoropurine.[1]

Reaction Pathway and Workflow Visualizations

The following diagrams illustrate the selective nucleophilic aromatic substitution at the C-6 position of this compound and a general experimental workflow.

Caption: SNAr mechanism for selective C-6 substitution.

Caption: General experimental workflow for C-6 substitution.

Conclusion

The reactivity of this compound is characterized by a strong preference for nucleophilic substitution at the C-6 position, displacing the chloride ion. This inherent regioselectivity is a powerful tool for medicinal chemists and drug development professionals, allowing for the streamlined synthesis of diverse 6-substituted-2-fluoropurine derivatives. Understanding the principles of SNAr on the purine core and the electronic factors that govern this selectivity is paramount for the efficient design and execution of synthetic routes towards novel therapeutic agents. The provided experimental protocol serves as a practical template for the selective functionalization of this versatile heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Potent CDK Inhibitors Using 6-Chloro-2-fluoropurine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention. Purine analogs have emerged as a promising scaffold for the development of potent and selective CDK inhibitors. This document provides detailed application notes and protocols for the synthesis of 2,6-disubstituted purine-based CDK inhibitors, utilizing the versatile starting material, 6-Chloro-2-fluoropurine. The protocols described herein are based on established synthetic methodologies and provide a framework for the generation of novel CDK inhibitor libraries for research and drug discovery purposes.

Synthesis of 2,6-disubstituted Purine CDK Inhibitors

The synthesis of the target CDK inhibitors from this compound is a two-step process. The first step involves a nucleophilic aromatic substitution at the C6 position, followed by a second substitution at the C2 position. The reactivity of the C6 position is generally higher than the C2 position, allowing for a sequential and controlled synthesis.

Synthetic Workflow

Caption: Synthetic workflow for the two-step synthesis of 2,6-disubstituted purine CDK inhibitors.

Experimental Protocols

Materials and Methods

-

Starting Material: this compound (commercially available).

-

Reagents: Various alcohols, amines, and aniline derivatives for substitution at the C6 and C2 positions. Solvents such as n-butanol, and other reagents for specific reactions as detailed in the protocols.

-